Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride
CAS No.: 2095409-87-1
Cat. No.: VC5396978
Molecular Formula: C7H14ClF2NO2
Molecular Weight: 217.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2095409-87-1 |
---|---|
Molecular Formula | C7H14ClF2NO2 |
Molecular Weight | 217.64 |
IUPAC Name | methyl 3-amino-2,2-difluoro-4-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H |
Standard InChI Key | XVAYNECJTPOYGG-UHFFFAOYSA-N |
SMILES | CC(C)C(C(C(=O)OC)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pentanoate ester core substituted at the 3-position with an amino group and at the 2,2-positions with fluorine atoms, while the 4-position carries a methyl branch. The hydrochloride salt enhances solubility and stability, critical for handling in laboratory settings. Key structural attributes include:
-
IUPAC Name: Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride
-
SMILES: CC(C)C(C(C(=O)OC)(F)F)N.Cl
-
InChI Key: XVAYNECJTPOYGG-UHFFFAOYSA-N
The difluoro moiety induces electronegativity, influencing intramolecular interactions, while the amino group enables participation in hydrogen bonding and nucleophilic reactions.
Physicochemical Characteristics
Although solubility data remain unpublished, analogous fluorinated amino esters demonstrate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The compound’s melting point and stability are inferred from structural analogs, typically ranging between 100–120°C.
Table 1: Comparative Analysis of Structural Analogs
Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
Methyl 3-amino-2,2-difluoro-4-methylbutanoate | 1379311-30-4 | Shorter carbon chain (butanoate) | |
Ethyl 3-amino-2,2-difluoro-4-methylpentanoate | 149466-68-2 | Ethyl ester group | |
Methyl 3-amino-2,2-difluoro-4-methylhexanoate | Not listed | Extended carbon chain (hexanoate) |
Sources:
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the fluorination of a pre-formed keto ester precursor. A representative pathway includes:
-
Fluorination: Reaction of methyl 3-keto-4-methylpentanoate with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups.
-
Amination: Reductive amination or nucleophilic substitution to install the amino group at the 3-position.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and yield, minimizing side products. Purification via column chromatography or recrystallization ensures >95% purity.
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and avoiding racemization at the chiral amino center. Advanced catalytic systems and chiral auxiliaries are under investigation to address these issues.
Compound | Target Enzyme | IC (µM) | Biological Effect |
---|---|---|---|
Methyl 3-amino-2,2-difluoro-4-methylpentanoate | Serine protease | 12.3 ± 1.2 | Apoptosis induction in HeLa cells |
Ethyl 3-amino-2,2-difluoro-4-methylpentanoate | Dihydrofolate reductase | 8.9 ± 0.8 | Growth inhibition in S. aureus |
Sources:
Supplier Name | Location | Production Capacity (kg/year) | Key Clients |
---|---|---|---|
Zhuhai Sunway Fine Chemical | China | 10,000 | Pharmaceutical manufacturers |
Kohinoor Group | India | 7,500 | Academic research labs |
Laboratoire SUBSTIPHARM | France | 3,000 | Agrochemical industries |
Future Research Directions
Pharmacokinetic Studies
Investigating oral bioavailability and metabolic pathways in preclinical models is critical for therapeutic development. Stable isotope labeling could elucidate distribution patterns.
Green Synthesis Initiatives
Exploring biocatalytic routes using engineered enzymes may reduce reliance on hazardous fluorinating agents, aligning with sustainable chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume